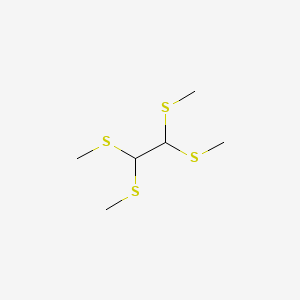

1,1,2,2-Tetrakis(methylsulfanyl)ethane

Description

Properties

CAS No. |

5418-87-1 |

|---|---|

Molecular Formula |

C6H14S4 |

Molecular Weight |

214.4 g/mol |

IUPAC Name |

1,1,2,2-tetrakis(methylsulfanyl)ethane |

InChI |

InChI=1S/C6H14S4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3 |

InChI Key |

PNYWVUSKFGIVCO-UHFFFAOYSA-N |

Canonical SMILES |

CSC(C(SC)SC)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2-Tetrakis(methylsulfanyl)ethane typically involves the reaction of ethane derivatives with methylsulfanyl reagents. One common method involves the use of thiols in the presence of a base to facilitate the substitution reactions. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation of the thiol groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2-Tetrakis(methylsulfanyl)ethane undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to form simpler sulfides using reducing agents like lithium aluminum hydride.

Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmospheres.

Substitution: Various nucleophiles such as halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Simpler sulfides.

Substitution: Compounds with different functional groups replacing the methylsulfanyl groups.

Scientific Research Applications

1,1,2,2-Tetrakis(methylsulfanyl)ethane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of sulfur-containing compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrakis(methylsulfanyl)ethane involves its interaction with various molecular targets. The methylsulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects

Substituents on the ethane core significantly alter electronic and steric properties. Key comparisons include:

- Methylsulfanyl vs.

- Methylsulfanyl vs. Trimethylphenyl (s-TPE-TM) : Both introduce steric bulk, but –SCH₃’s lone pairs may enable unique supramolecular interactions (e.g., metal coordination) absent in purely hydrocarbon substituents .

Photophysical Properties

Substituents critically influence fluorescence quantum yields (QY), emission wavelengths, and aggregation-induced emission (AIE) behavior:

- Methylsulfanyl Implications : While direct data is absent, –SCH₃’s electron donation could enhance intramolecular through-space conjugation (TSC), similar to s-TPE, but steric effects might moderate this. Its sulfur atoms may also introduce spin-orbit coupling, affecting excited-state dynamics.

Thermal and Chemical Stability

- Bromophenyl (TPE-4Br) : High thermal stability due to strong C–Br bonds, suitable for high-temperature COF synthesis .

- Hydroxyphenyl : Prone to oxidation but stabilized via H-bonding .

- Methylsulfanyl : Likely moderate stability; sulfur’s susceptibility to oxidation may require protective handling but could enable redox-active applications.

Biological Activity

Overview of the Compound

1,1,2,2-Tetrakis(methylsulfanyl)ethane is a chemical compound characterized by its molecular formula and a unique structure featuring four methylsulfanyl groups attached to an ethane backbone. This configuration imparts distinct chemical properties and potential biological activities that have garnered interest in various fields, including medicinal chemistry and materials science.

The compound is synthesized through reactions involving ethane derivatives and methylsulfanyl reagents, typically using thiols in the presence of a base. The synthesis can be optimized using continuous flow reactors for industrial applications, allowing for high yields and purity. The presence of multiple methylsulfanyl groups enables the compound to undergo various chemical reactions, such as oxidation to form sulfoxides or sulfones, and substitution reactions with different functional groups.

The biological activity of this compound is primarily attributed to its ability to participate in redox reactions due to the presence of sulfur atoms. These interactions can influence various biological pathways and processes. The compound has been investigated for its potential therapeutic applications, particularly in drug development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that sulfur-containing compounds often possess significant antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. This makes the compound a candidate for further exploration in developing antimicrobial agents.

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence that this compound may have anticancer effects. Preliminary studies suggest that the compound could inhibit cancer cell proliferation through mechanisms involving oxidative stress and apoptosis induction. However, more comprehensive studies are needed to fully elucidate these effects.

Case Study 1: Antimicrobial Activity Assessment

A study conducted to evaluate the antimicrobial efficacy of this compound involved testing against various bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on Gram-positive bacteria compared to Gram-negative strains. This differential activity suggests potential applications in treating infections caused by specific bacterial pathogens.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | >128 µg/mL |

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessing the cytotoxic effects of this compound on human cancer cell lines revealed a dose-dependent response. The compound showed significant cytotoxicity at concentrations above 50 µM in breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45 |

| PC-3 | 60 |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1,1,2,2-Tetrakis(methylsulfanyl)ethane, and how can purity be optimized?

- Methodology : The synthesis of tetrakis-substituted ethanes typically involves nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling has been used to attach pyridine moieties to tetraphenylethene (TPE) frameworks . For methylsulfanyl derivatives, thiol-ene "click" chemistry or nucleophilic substitution of brominated precursors (e.g., 1,1,2,2-tetrakis(4-bromophenyl)ethane) with methylthiol groups may be viable. Purification via column chromatography (silica gel, CHCl₃:MeOH eluent) or recrystallization (e.g., dichloromethane/methanol) ensures high purity, as demonstrated for analogous compounds .

Q. How can the molecular structure of this compound be rigorously characterized?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms substitution patterns and symmetry. X-ray crystallography is critical for resolving spatial arrangements, as shown for tetrakis-pyridyl ethane derivatives in metal-organic frameworks (MOFs) . Mass spectrometry (e.g., ESI-TOF) validates molecular weight, while elemental analysis ensures stoichiometric accuracy .

Q. What role do methylsulfanyl groups play in modulating solubility and reactivity?

- Methodology : Methylsulfanyl groups enhance solubility in polar organic solvents (e.g., chloroform, THF) due to their moderate polarity. Reactivity can be assessed via nucleophilic substitution or coordination studies. For instance, sulfur-containing ligands in MOFs exhibit strong metal-binding affinity, as seen in Cd-tpbe frameworks . Comparative solubility tests (e.g., in DMSO vs. hexane) and DFT calculations of electron density distribution provide mechanistic insights .

Advanced Research Questions

Q. How can aggregation-induced emission (AIE) properties be experimentally evaluated for this compound?

- Methodology : AIE behavior is characterized by measuring photoluminescence (PL) intensity in dilute vs. aggregated states (e.g., in THF/water mixtures). Time-resolved fluorescence spectroscopy quantifies radiative/non-radiative decay pathways. For example, TPE-4Br exhibits enhanced emission in solid state due to restricted intramolecular rotation (RIR), a hallmark of AIE . Polarized light microscopy and dynamic light scattering (DLS) correlate aggregation morphology with emission intensity .

Q. What challenges arise when incorporating this compound into MOFs, and how can they be addressed?

- Methodology : Steric hindrance from methylsulfanyl groups may limit coordination with metal nodes. Pre-functionalization strategies, such as converting -SCH₃ to thiolate (-S⁻) groups, enhance binding affinity. Structural analogs like Cd-tpbe MOFs demonstrate that flexible linkers enable framework stability despite steric bulk . Topological analysis (e.g., PXRD, BET surface area measurements) and post-synthetic metalation studies optimize framework design .

Q. How can contradictions in reported photophysical data (e.g., emission wavelength, quantum yield) be resolved?

- Methodology : Discrepancies often stem from impurities or solvent effects. Reproducibility requires strict control of synthetic conditions (e.g., inert atmosphere, reagent stoichiometry). Comparative studies using standardized protocols (e.g., identical excitation wavelengths, solvent polarity indexes) are essential. For example, anthracene-based scintillators show performance variability due to crystallinity differences, resolved via controlled recrystallization . Transient absorption spectroscopy identifies competing excited-state pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.